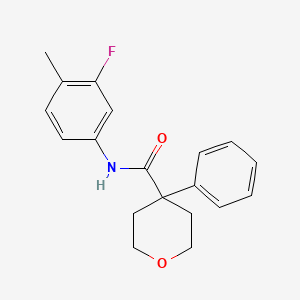![molecular formula C19H20FNO2 B6562758 N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1091085-38-9](/img/structure/B6562758.png)
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide, or 4-F-MPOC, is a small molecule that has recently been studied for its potential applications in scientific research. This molecule has a variety of interesting properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of proteins.
Applications De Recherche Scientifique
4-F-MPOC has been studied for its potential applications in scientific research. This molecule has been found to be a potent inhibitor of enzymes, such as proteases, phosphatases, and kinases. 4-F-MPOC can also bind to a variety of proteins, including enzymes, receptors, and transcription factors. This property makes 4-F-MPOC an attractive molecule for use in drug discovery and development.
Mécanisme D'action
4-F-MPOC has been found to act as an inhibitor of a variety of enzymes, such as proteases, phosphatases, and kinases. The exact mechanism of action of 4-F-MPOC is not yet fully understood, however it is believed to involve the binding of the molecule to the active site of the enzyme, which then prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F-MPOC have not yet been extensively studied. However, it has been found to be a potent inhibitor of enzymes, such as proteases, phosphatases, and kinases. It is also believed to bind to a variety of proteins, including enzymes, receptors, and transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
4-F-MPOC has several advantages for use in laboratory experiments. It is a potent inhibitor of enzymes, has low toxicity, and can bind to a variety of proteins. However, it is also important to note that 4-F-MPOC is not yet fully understood, and its exact mechanism of action is still being studied. Additionally, the biochemical and physiological effects of 4-F-MPOC have not yet been extensively studied.
Orientations Futures
The potential future directions for research on 4-F-MPOC are numerous. Further research could focus on the mechanism of action of 4-F-MPOC, as well as its biochemical and physiological effects. Additionally, research could be conducted to investigate the potential applications of 4-F-MPOC in drug discovery and development. Furthermore, research could be conducted to investigate the potential of 4-F-MPOC as an inhibitor of other enzymes, as well as its ability to bind to a variety of proteins. Finally, research could be conducted to investigate the potential of 4-F-MPOC as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-F-MPOC involves a multi-step process. The synthesis begins with the reaction of 4-fluorophenylmethyl bromide with 4-phenyloxan-4-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields 4-F-MPOC as the primary product. The reaction can then be purified using a variety of chromatographic techniques, such as thin layer chromatography or high-performance liquid chromatography.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)14-21-18(22)19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSCPCEWYKJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B6562683.png)
![3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea](/img/structure/B6562685.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B6562689.png)
![1-cyclohexyl-3-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562690.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)
